molecular formula C22H23ClN6O3 B10915246 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}furan-2-carboxamide

Cat. No.: B10915246
M. Wt: 454.9 g/mol
InChI Key: QYGUYQHQFCMNBJ-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a benzimidazole moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used include hydrazine, carbon monoxide, and aryl iodides . The reaction conditions often involve the use of solvents like ethanol and DMF, and catalysts such as palladium .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a benzimidazole moiety, and a morpholine group

Properties

Molecular Formula

C22H23ClN6O3

Molecular Weight

454.9 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H23ClN6O3/c23-16-13-24-28(14-16)15-17-5-6-20(32-17)21(30)26-22-25-18-3-1-2-4-19(18)29(22)8-7-27-9-11-31-12-10-27/h1-6,13-14H,7-12,15H2,(H,25,26,30)

InChI Key

QYGUYQHQFCMNBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)CN5C=C(C=N5)Cl

Origin of Product

United States

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